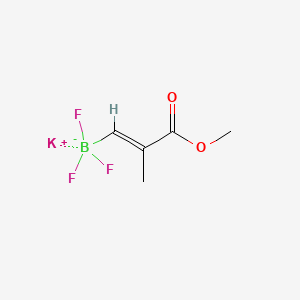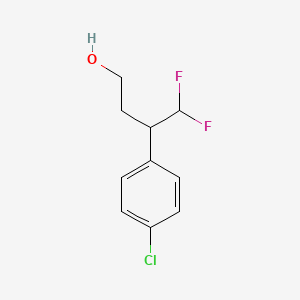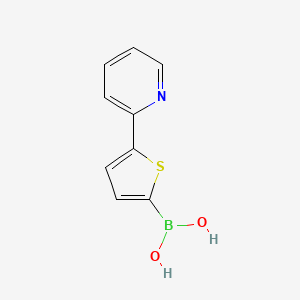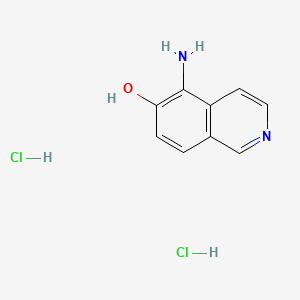![molecular formula C7H12ClN B13460535 5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride](/img/structure/B13460535.png)
5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride is a unique compound that has garnered significant attention from researchers due to its diverse physical, chemical, and biological properties. This compound is characterized by its tricyclic structure, which includes a nitrogen atom, making it an azabicyclic compound. Its molecular formula is C7H12ClN, and it has a molecular weight of 145.6 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of azabicyclo[3.2.1]octane derivatives as starting materials . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 5-Azatricyclo[5.1.0.0,2,4]octane, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and interact with various biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Azacytidine: A nucleoside analogue with antineoplastic activity.
8-Azabicyclo[3.2.1]octane: A scaffold used in the synthesis of tropane alkaloids.
Uniqueness
5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride is unique due to its tricyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H12ClN |
|---|---|
Peso molecular |
145.63 g/mol |
Nombre IUPAC |
5-azatricyclo[5.1.0.02,4]octane;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-4-3-8-7-2-6(7)5(1)4;/h4-8H,1-3H2;1H |
Clave InChI |
FTGDTOQFLUTXIJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3CC3NC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)




![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)

![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13460492.png)




![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)

